![molecular formula C11H14ClNO2 B2468203 N-(2-(2-chlorophenyl)-2-methoxyethyl)acetamide CAS No. 1798515-48-6](/img/structure/B2468203.png)
N-(2-(2-chlorophenyl)-2-methoxyethyl)acetamide
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Overview
Description
“N-(2-(2-chlorophenyl)-2-methoxyethyl)acetamide” is a chemical compound. It is a type of organic amide . It is a colorless or light yellow crystalline solid with a specific odor . It can dissolve in water, and its solubility increases with the rise of temperature . It can also dissolve in organic solvents such as methanol, ethanol, and dimethylformamide .
Scientific Research Applications
- N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide serves as an intermediate in pharmaceutical synthesis. Researchers explore its potential for developing novel drugs or modifying existing ones. Its structural features may contribute to specific pharmacological effects .
- Analogous to indole derivatives, this compound could have applications as a plant growth regulator. Indole-3-acetic acid, a related molecule, acts as a plant hormone. Investigating the effects of N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide on plant growth and development is an area of interest .
- Computational studies predict the behavior of N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide . Quantum mechanical calculations help elucidate its electronic structure, vibrational modes, and thermodynamic properties .
Pharmaceutical Intermediates
Plant Growth Regulators
Computational Chemistry
Mechanism of Action
Mode of Action
The mode of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target .
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(14)13-7-11(15-2)9-5-3-4-6-10(9)12/h3-6,11H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIBPIATQAMDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CC=C1Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide |
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